molecular formula C12H14N2 B069541 Dipyrrolo[1,2-a:2,1-c]pyrazine, 5,6-dihydro-2,8-dimethyl-(9CI) CAS No. 176916-76-0

Dipyrrolo[1,2-a:2,1-c]pyrazine, 5,6-dihydro-2,8-dimethyl-(9CI)

Cat. No. B069541
CAS RN: 176916-76-0
M. Wt: 186.25 g/mol
InChI Key: QLIHBRGJBGRMPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dipyrrolo[1,2-a:2,1-c]pyrazine, 5,6-dihydro-2,8-dimethyl-(9CI) is a heterocyclic compound with potential applications in scientific research. It is a complex organic molecule with a unique structure, making it an interesting subject for study. In

Mechanism Of Action

The mechanism of action of Dipyrrolo[1,2-a:2,1-c]pyrazine, 5,6-dihydro-2,8-dimethyl-(9CI) is not fully understood. However, it is believed to interact with cellular proteins and enzymes, leading to changes in cellular processes. It has been shown to inhibit the growth of cancer cells in vitro, suggesting a potential mechanism for its anti-cancer activity.
Biochemical and Physiological Effects:
Dipyrrolo[1,2-a:2,1-c]pyrazine, 5,6-dihydro-2,8-dimethyl-(9CI) has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have potential as a fluorescent probe for imaging cellular processes.

Advantages And Limitations For Lab Experiments

One advantage of using Dipyrrolo[1,2-a:2,1-c]pyrazine, 5,6-dihydro-2,8-dimethyl-(9CI) in lab experiments is its unique structure, which makes it an interesting subject for study. Additionally, its potential anti-cancer activity and fluorescent properties make it a versatile compound for use in a range of experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on Dipyrrolo[1,2-a:2,1-c]pyrazine, 5,6-dihydro-2,8-dimethyl-(9CI). One area of interest is further investigation of its anti-cancer activity and potential use as a cancer treatment. Additionally, its fluorescent properties make it a promising candidate for use in imaging cellular processes. Further research could also explore its potential use in organic electronics and other applications.

Synthesis Methods

The synthesis of Dipyrrolo[1,2-a:2,1-c]pyrazine, 5,6-dihydro-2,8-dimethyl-(9CI) can be achieved through several methods. One such method involves the reaction of 2,3-dimethylpyrazine with 1,2-dibromoethane in the presence of a palladium catalyst. Another method involves the reaction of 2,3-dimethylpyrazine with 1,2-dichloroethane in the presence of a copper catalyst. Both methods result in the formation of the desired compound with high yields.

Scientific Research Applications

Dipyrrolo[1,2-a:2,1-c]pyrazine, 5,6-dihydro-2,8-dimethyl-(9CI) has potential applications in scientific research. It has been studied as a potential drug target for the treatment of cancer. It has also been investigated for its potential use as a fluorescent probe for imaging cellular processes. Additionally, it has been studied as a potential material for use in organic electronics.

properties

CAS RN

176916-76-0

Product Name

Dipyrrolo[1,2-a:2,1-c]pyrazine, 5,6-dihydro-2,8-dimethyl-(9CI)

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

4,10-dimethyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene

InChI

InChI=1S/C12H14N2/c1-9-7-12-11-4-3-10(2)14(11)6-5-13(12)8-9/h3-4,7-8H,5-6H2,1-2H3

InChI Key

QLIHBRGJBGRMPH-UHFFFAOYSA-N

SMILES

CC1=CC=C2N1CCN3C2=CC(=C3)C

Canonical SMILES

CC1=CC=C2N1CCN3C2=CC(=C3)C

Origin of Product

United States

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